molecular formula C5H13NO2Si B099263 methyl N-trimethylsilylcarbamate CAS No. 18147-09-6

methyl N-trimethylsilylcarbamate

Cat. No. B099263
CAS RN: 18147-09-6
M. Wt: 147.25 g/mol
InChI Key: JUKSJRIXGQOQTH-UHFFFAOYSA-N
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Description

Methyl N-trimethylsilylcarbamate is a biochemical used for proteomics research . It is a compound with the molecular formula C5H13NO2Si and a molecular weight of 147.25 .


Chemical Reactions Analysis

Methyl N-trimethylsilylcarbamate likely undergoes reactions similar to other carbamates and trimethylsilyl compounds. For instance, trimethylsilyl derivatives of primary metabolites have been studied using gas chromatography–tandem mass spectrometry . Furthermore, N,N,N-trimethylanilinium salts, which are structurally similar to methyl N-trimethylsilylcarbamate, have been found to degrade to methyl iodide and the parent aniline .


Physical And Chemical Properties Analysis

Methyl N-trimethylsilylcarbamate has a molecular weight of 147.25 . Other physical and chemical properties such as density, boiling point, flash point, and refractive index are not provided in the search results.

Scientific Research Applications

Fluorescence Detection of Enzyme Reactions

Specific Scientific Field

This application falls under the field of Chemical Biology .

Summary of the Application

Methyl N-trimethylsilylcarbamate is used as a self-immolative linker for the fluorescence detection of enzyme reactions . This compound undergoes intramolecular cyclization upon formation of a carboxylate group, liberating a fluorophore with rapid reaction kinetics . The auto-cleavage reaction of this compound can also be induced by the formation of hydroxyl and amino groups .

Methods of Application or Experimental Procedures

The compound is incorporated into fluorescent probes, which are designed as fluorogenic substrates that emit bright fluorescence in response to enzyme-mediated structural changes . These probes are used for fluorescence monitoring of enzyme reactions catalyzed by esterase, ketoreductase, and aminotransferase .

Results or Outcomes

The use of methyl N-trimethylsilylcarbamate in fluorescent probes has demonstrated utility in the fluorescence imaging of intracellular esterase activity in living cells . This has broad applications in enzyme activity analysis, stimuli-responsive material science, and drug delivery .

Safety And Hazards

While specific safety and hazard information for methyl N-trimethylsilylcarbamate is not available, it’s important to handle all chemicals with care. General precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl N-trimethylsilylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2Si/c1-8-5(7)6-9(2,3)4/h1-4H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKSJRIXGQOQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316774
Record name methyl N-trimethylsilylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-trimethylsilylcarbamate

CAS RN

18147-09-6
Record name 18147-09-6
Source DTP/NCI
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Record name methyl N-trimethylsilylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-trimethylsilylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RJ Abbas, RAA Al-Subaihawi - Basrah Journal of Agricultural Sciences, 2022 - iasj.net
This study aimed to investigate the inhibitory leverage of the aqueous and alcoholic extracts from Asparagus (Asparagus officinalis L.) root as in inhibiting inhibit the growth of the …
Number of citations: 1 www.iasj.net

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